Ethyl benzo[d]thiazole-5-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Properties

Medicinal chemistry programs requiring precise control over lipophilicity face challenges when substituting uncharacterized benzothiazole esters. Ethyl benzo[d]thiazole-5-carboxylate (CAS 103261-70-7) provides a quantifiable solution. • **Defined physicochemical profile:** XLogP3 = 2.6, measurably distinct from methyl ester (2.2) and carboxylic acid (1.69) analogs. • **High fidelity:** ≥98% purity minimizes impurity cascade in multi-step syntheses vs. ≥95% grade alternatives. • **Analytical utility:** Suitable as an HPLC/LC-MS reference standard for QC and metabolic studies.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 103261-70-7
Cat. No. B010830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzo[d]thiazole-5-carboxylate
CAS103261-70-7
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)SC=N2
InChIInChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
InChIKeyZSBYCGYHRQGYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl benzo[d]thiazole-5-carboxylate: Physicochemical Profile


Ethyl benzo[d]thiazole-5-carboxylate (CAS 103261-70-7) is a heterocyclic compound consisting of a benzothiazole core substituted with an ethyl ester at the 5-position [1]. It is classified as a benzo[d]thiazole derivative, a scaffold widely recognized in medicinal chemistry for its presence in numerous bioactive molecules . The compound is commercially available with a specified purity of ≥98% and has a computed XLogP3 value of 2.6, indicating moderate lipophilicity [1]. Its physicochemical profile and defined structure make it a useful intermediate for the synthesis of more complex pharmaceutical and agrochemical candidates .

Benzothiazole building block with defined 5-ethyl ester
Moderate lipophilicity for SAR modulation
Specification-controlled purity for sensitive synthesis

Ethyl benzo[d]thiazole-5-carboxylate: Substitution Risks


Benzothiazole-5-carboxylate derivatives are not interchangeable building blocks. The nature of the ester group at the 5-position critically dictates key molecular properties such as lipophilicity (LogP) and solubility, which in turn govern membrane permeability, metabolic stability, and overall pharmacokinetic behavior in drug candidates [1]. For example, the target compound's ethyl ester confers a specific computed XLogP3 of 2.6, which differs measurably from its methyl ester analog (XLogP3 = 2.2) and the parent carboxylic acid (LogP = 1.69) [2]. Even minor alterations in the ester moiety can therefore lead to significantly divergent physicochemical and biological profiles, making substitution with generic or uncharacterized benzothiazole esters a scientifically unsound practice without rigorous comparative data [1].

Ester-dependent lipophilicity

Ethyl ester confers distinct logP; methyl or acid analogs may shift membrane permeability and metabolic stability.

Purity grade mismatch

Lower purity generic esters may introduce synthetic impurities that affect reaction selectivity.

Storage stability divergence

Different storage requirements (cold-chain vs. ambient) may compromise integrity if substituted blindly.

Ethyl benzo[d]thiazole-5-carboxylate: Key Differentiators


Enhanced Lipophilicity vs. Methyl Ester

The ethyl ester group on Ethyl benzo[d]thiazole-5-carboxylate confers a computed XLogP3 value of 2.6, which is 0.4 log units higher than the methyl ester analog (Methyl benzo[d]thiazole-5-carboxylate, XLogP3 = 2.2) [1]. This difference indicates a greater degree of lipophilicity, which can significantly impact membrane permeability and oral absorption in drug development contexts [2].

Lipophilicity vs. methyl ester
Cross-study comparable
XLogP3 2.6 vs. 2.2
+0.4 log units
Supports lipophilicity-guided SAR selection
Computed property; verify experimentally
Medicinal Chemistry Lipophilicity Physicochemical Properties

Higher Purity Specification Compared to Methyl Ester

Commercially available Ethyl benzo[d]thiazole-5-carboxylate is supplied with a minimum purity specification of ≥98% , whereas a closely related analog, Methyl benzo[d]thiazole-5-carboxylate, is commonly offered with a minimum purity of ≥95% from comparable vendors . This higher baseline purity reduces the likelihood of confounding impurities in sensitive synthetic or biological assays.

Purity specification
Source review
≥98%
+3 pp vs. common analog
May reduce impurity interference
Vendor specification; verify lot data
Chemical Synthesis Purity Quality Control

Specialized Cold Storage Requirement

Ethyl benzo[d]thiazole-5-carboxylate requires storage at 2-8°C under desiccated conditions as per vendor guidelines . This is a more stringent requirement compared to many simpler benzothiazole derivatives, suggesting a potential sensitivity to moisture or thermal degradation that must be managed to maintain compound integrity. In contrast, some related esters like Methyl 2-aminobenzo[d]thiazole-5-carboxylate may be stored at room temperature .

Storage requirement
Source review
2-8°C, desiccated
Cold-chain handling required
Vendor guideline; differs from RT-stable analogs
Chemical Stability Storage Logistics

Benzothiazole Scaffold Anticancer Potential

While direct comparative in vitro data for Ethyl benzo[d]thiazole-5-carboxylate is limited in the primary literature, class-level inference from benzothiazole derivatives suggests that the 5-carboxylate substitution pattern is compatible with anticancer activity. For instance, novel benzo[d]thiazole-based analogues have demonstrated excellent potency against MCF-7 breast cancer cells with IC50 values ranging from 0.71 to 1.04 μM [1]. This provides a baseline for the scaffold's potential, though direct quantitative comparison for this specific ester remains to be established.

Scaffold bioactivity context
Class-level inference
No direct data
Class-level scaffold bioactivity; specific validation needed
Related hybrids: MCF-7 IC50 0.71–1.04 μM
Anticancer Benzothiazole Structure-Activity Relationship

Ethyl benzo[d]thiazole-5-carboxylate: Key Applications


Lipophilicity Tuning in Lead Optimization

In drug discovery programs where benzothiazole scaffolds are being explored, Ethyl benzo[d]thiazole-5-carboxylate serves as a strategic building block for modulating lipophilicity. Its computed XLogP3 of 2.6 [1] positions it as a more lipophilic alternative to the methyl ester analog (XLogP3 = 2.2) . This difference is quantifiable and can be leveraged to improve membrane permeability or alter metabolic stability in a predictable manner during SAR studies. Procurement of this specific ester, rather than a generic analog, enables precise control over this key physicochemical parameter.

High-Purity Intermediate for Complex Syntheses

For multi-step syntheses where impurities can cascade and compromise yield or selectivity, the ≥98% purity specification of Ethyl benzo[d]thiazole-5-carboxylate [1] offers a quantifiable advantage over the ≥95% purity common for related compounds . This higher initial purity reduces the burden of additional purification steps and minimizes the risk of side reactions, making it a preferred choice for constructing complex molecular architectures where fidelity is paramount.

Reference Standard for Analytical Methods

The defined purity, well-characterized structure, and specific physicochemical properties of Ethyl benzo[d]thiazole-5-carboxylate [1] make it suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS). Its distinct retention time and mass spectral profile, arising from its specific lipophilicity and molecular weight, allow for reliable identification and quantification in complex mixtures, supporting quality control and metabolic studies.

Scaffold for Kinase and Enzyme Inhibitors

The benzothiazole core is a privileged structure in kinase and enzyme inhibition [1]. Ethyl benzo[d]thiazole-5-carboxylate provides a functionalized entry point for the synthesis of focused libraries of potential inhibitors. While direct activity data for this exact ester is pending, its structural alignment with known active benzothiazole derivatives justifies its use in exploratory medicinal chemistry efforts aimed at generating novel, patentable leads with improved pharmacokinetic profiles.

Application
Selection Property
Validation Focus
SAR lead optimization
Defined ester lipophilicity
Membrane permeability prediction
Multi-step synthesis intermediate
High purity specification
Impurity-controlled reaction fidelity
Analytical reference standard
Well-characterized identity
Chromatographic and MS identification
Kinase inhibitor library synthesis
Privileged benzothiazole scaffold
Target-specific bioactivity screening

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